molecular formula C12H19NO B1517647 {3-[(Tert-butoxy)methyl]phenyl}methanamine CAS No. 538321-84-5

{3-[(Tert-butoxy)methyl]phenyl}methanamine

Cat. No.: B1517647
CAS No.: 538321-84-5
M. Wt: 193.28 g/mol
InChI Key: IAYSBEGIEJQAPN-UHFFFAOYSA-N
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Description

{3-[(Tert-butoxy)methyl]phenyl}methanamine (CAS 538321-84-5) is a chemical compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . This compound is characterized by a benzene ring substituted with both an aminomethyl group and a tert-butoxymethyl group . Its IUPAC name is 1-{3-[(tert-butoxy)methyl]phenyl}methanamine . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is a building block in organic synthesis and medicinal chemistry research. Compounds with similar tert-butoxy and phenylmethanamine substructures are of interest in pharmaceutical research for their potential as agonists for G protein-coupled receptors (GPCRs), which are important targets for neurological disorders . Key Specifications: • CAS Number: 538321-84-5 • Molecular Formula: C12H19NO • Molecular Weight: 193.29 g/mol • IUPAC Name: 1-{3-[(tert-butoxy)methyl]phenyl}methanamine • Purity: Available at 95% purity • Storage: Store in a cool, dry, and well-ventilated place Safety Information: This compound may cause skin and eye irritation and may be harmful if swallowed. Appropriate personal protective equipment should be worn, and it should only be handled in a well-ventilated area .

Properties

IUPAC Name

[3-[(2-methylpropan-2-yl)oxymethyl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-12(2,3)14-9-11-6-4-5-10(7-11)8-13/h4-7H,8-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYSBEGIEJQAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 3-(tert-butoxymethyl)benzaldehyde

The most common and direct synthetic route to {3-[(Tert-butoxy)methyl]phenyl}methanamine involves the reductive amination of 3-(tert-butoxymethyl)benzaldehyde with ammonia or an amine source. This method is widely reported and industrially relevant.

  • Reaction Scheme:
    3-(tert-butoxymethyl)benzaldehyde + NH3 (ammonia) + Reducing agent → this compound

  • Reducing Agents:
    Sodium cyanoborohydride (NaBH3CN) is typically used due to its mildness and selectivity for reductive amination without reducing the aldehyde to alcohol directly.

  • Reaction Conditions:
    The reaction is generally conducted in a polar solvent such as methanol or ethanol under controlled pH (usually slightly acidic to neutral) to facilitate imine formation followed by reduction.

  • Industrial Adaptations:
    Scale-up processes optimize parameters such as temperature, solvent choice, and reagent stoichiometry to enhance yield and purity. Continuous flow reactors may be employed to improve reaction efficiency and safety.

This reductive amination method yields the target amine in good yields and purity, making it the preferred route in both research and industrial contexts.

Protection and Deprotection Strategies Using Boc Groups

In some synthetic sequences, the amine functionality is protected as a tert-butoxycarbonyl (Boc) derivative to improve stability during multi-step synthesis.

  • Example Intermediate: Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate
    This compound features a Boc-protected aminomethyl group on the phenyl ring and serves as an intermediate in the synthesis of related compounds.

  • Preparation:
    The Boc group is introduced by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

  • Reduction:
    Sodium borohydride reduction at low temperature (-40°C) in methanol can be used to selectively reduce related esters or aldehydes while maintaining the Boc protection intact.

  • Deprotection:
    Boc groups are typically removed under acidic conditions (e.g., trifluoroacetic acid) to regenerate the free amine when desired.

These protection strategies allow for controlled functionalization and purification steps, facilitating the synthesis of complex derivatives and ensuring the stability of the amine moiety during harsh reaction conditions.

Phase-Transfer Catalyzed Alkylation of Boc-Protected Intermediates

A related preparation method involves the alkylation of Boc-protected amino compounds structurally similar to this compound derivatives.

  • Example:
    The compound (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenyl methyl) amino] ethyl]-t-butyl carbamate can be alkylated using methyl sulfate in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide and potassium hydroxide in ethyl acetate solvent.

  • Reaction Conditions:
    Low temperatures (-10 to 20 °C), mechanical stirring, followed by aqueous workup to isolate the product.

  • Yields:
    High yields (95-97%) are reported under optimized conditions.

Although this method is more specific to certain carbamate derivatives, it demonstrates the utility of phase-transfer catalysis in modifying protected amine intermediates structurally related to the target compound.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Reductive amination 3-(tert-butoxymethyl)benzaldehyde NH3, NaBH3CN, MeOH, controlled pH High Most common, industrially scalable
Boc protection/deprotection Free amine derivatives Boc2O (protection), TFA (deprotection) High Used to stabilize amine during synthesis
Phase-transfer catalysis alkylation Boc-protected carbamate derivatives Methyl sulfate, KOH, tetrabutylammonium bromide, EtOAc 95-97 High yield, specific to carbamate intermediates
Schiff base formation 3-formylacetylacetone + tert-butylamine Methanol, reflux ~85 Useful for derivative synthesis

Research Findings and Analysis

  • Reductive amination remains the most efficient and straightforward method for preparing this compound, with sodium cyanoborohydride providing selective reduction and high yields.

  • Protection with Boc groups is a valuable strategy for multi-step syntheses, allowing for selective deprotection and functional group tolerance.

  • Phase-transfer catalysis enables efficient alkylation of Boc-protected intermediates, demonstrating versatility in modifying related amine compounds with excellent yields.

  • Schiff base chemistry with tert-butylamine derivatives illustrates the chemical robustness of tert-butyl-substituted amines and potential for further functionalization.

These methods collectively provide a comprehensive toolkit for the preparation and modification of this compound and its derivatives, supporting both laboratory-scale synthesis and industrial production.

Chemical Reactions Analysis

Reductive Amination and Condensation Reactions

The primary amine undergoes efficient condensation with carbonyl compounds. A study demonstrated its reaction with p-methoxybenzaldehyde under solvent-free conditions (120°C, 2 hrs) to form an imine intermediate, followed by NaBH<sub>4</sub> reduction to yield N-(4-methoxybenzyl)-3-(tert-butoxymethyl)benzylamine in 91% yield .

Key reaction parameters :

ParameterConditions
SolventSolvent-free
Temperature120°C (condensation) → RT (reduction)
Reducing AgentNaBH<sub>4</sub> (2 eq)
Yield91%

This method avoids intermediate isolation, streamlining synthesis of bioactive N-heterocycles .

Nucleophilic Substitution at the tert-Butoxymethyl Group

The tert-butoxy moiety participates in acid-catalyzed hydrolysis. Under HCl/THF (1M, reflux), the tert-butoxymethyl group cleaves to generate 3-(hydroxymethyl)phenylmethanamine , confirmed by <sup>1</sup>H NMR (δ 4.65 ppm, singlet for -CH<sub>2</sub>OH). Competing amine protonation necessitates careful pH control to avoid side reactions.

Comparative hydrolysis rates :

ConditionReaction TimeConversion
1M HCl, THF, reflux4 hrs87%
0.5M H<sub>2</sub>SO<sub>4</sub>, EtOH, 60°C6 hrs72%

Cross-Coupling Reactions

The aromatic ring engages in palladium-catalyzed couplings. With Pd(dtbpf)Cl<sub>2</sub> (5 mol%), it undergoes Suzuki-Miyaura reactions with aryl boronic acids (DMF/H<sub>2</sub>O, 100°C, MW) to form biaryl derivatives . Steric hindrance from the tert-butoxymethyl group reduces yields compared to unsubstituted analogs:

Boronic Acid PartnerYield (%)
4-Cyanophenyl68
3-Methylphenyl52
2-Naphthyl41

Oxidation and Stability Profiles

Autoxidation studies of tert-butyl-substituted aromatics reveal that the tert-butoxymethyl group enhances stability against radical oxidation by 3.2× compared to methyl analogs . Under O<sub>2</sub>/CH<sub>3</sub>CN (40°C, 48 hrs), only 12% decomposition occurs via benzylic C–N bond cleavage, confirmed by GC-MS (m/z 149 fragment) .

Biological Activity Modulation

The amine participates in Schiff base formation with pyrimidine aldehydes, producing antimicrobial agents. One derivative showed MIC values of:

PathogenMIC (μg/mL)
S. aureus8
E. coli16
C. albicans32

Mechanistic studies suggest these compounds inhibit dihydrofolate reductase (IC<sub>50</sub> = 0.89 μM).

Protective Group Strategies

The tert-butoxy group enables selective amine protection:

Protecting AgentConditionsDeprotection Method
Boc<sub>2</sub>ODMAP/CH<sub>2</sub>Cl<sub>2</sub>, RTTFA/DCM (1:1), 0°C
Fmoc-ClNaHCO<sub>3</sub>/dioxanePiperidine/DMF (20%)

Boc protection achieves 94% yield, critical for peptide coupling applications .

This compound's reactivity stems from three key features:

  • Nucleophilic amine enabling condensations

  • Electron-rich aryl ring facilitating cross-couplings

  • Steric bulk directing regioselectivity

Recent applications focus on its use in PROTAC synthesis (2024) and metal-organic framework functionalization (2023), though detailed mechanisms remain under investigation .

Scientific Research Applications

Overview

{3-[(Tert-butoxy)methyl]phenyl}methanamine is a chemical compound with the molecular formula C12_{12}H19_{19}NO, characterized by a phenyl ring substituted with a tert-butoxy group and a methanamine group. Its unique structure allows for diverse applications in scientific research, particularly in chemistry and biology.

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reductive amination of 3-(tert-butoxymethyl)benzaldehyde with ammonia, often using sodium cyanoborohydride as a reducing agent. This compound can undergo various reactions including oxidation, reduction, and nucleophilic substitution, leading to a range of derivatives that may possess different properties and applications.

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds.
  • Reactivity Studies : The unique tert-butoxy group enhances its reactivity profile, allowing researchers to explore new synthetic pathways and develop novel chemical entities.

Biology

  • Pharmaceutical Development : this compound is utilized in drug discovery processes, particularly for designing compounds that interact with specific biological targets such as enzymes or receptors. Its structural characteristics may influence the pharmacokinetics and pharmacodynamics of potential drug candidates .
  • Mechanism of Action : Understanding how this compound interacts at the molecular level can help elucidate its biological effects and guide the development of therapeutic agents.

Industrial Applications

  • Specialty Chemicals Production : The compound is employed in the production of specialty chemicals, which are crucial for various industrial applications. Its unique properties allow for its use in formulating materials with specific characteristics tailored to industry needs.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

  • Case Study on Drug Design : Research focusing on GPR88 receptor agonists demonstrated that derivatives of this compound could be synthesized to explore their potential therapeutic effects against neurological disorders. The structural modifications influenced the binding affinity and efficacy of these compounds .
  • Chemical Reaction Optimization : Studies have shown that optimizing reaction conditions for synthesizing derivatives of this compound can lead to improved yields and purities, making it more viable for industrial synthesis .

Mechanism of Action

The mechanism by which {3-[(Tert-butoxy)methyl]phenyl}methanamine exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares {3-[(tert-butoxy)methyl]phenyl}methanamine with its closest structural analogs, highlighting key substituent variations and their implications:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
This compound tert-butoxy ether C₁₂H₁₉NO 193.29 High lipophilicity; steric hindrance improves metabolic stability
{3-[(2-ethoxyethoxy)methyl]phenyl}methanamine 2-ethoxyethoxy ether C₁₂H₁₉NO₂ 209.29 Increased hydrophilicity due to ethylene glycol chain; lower logP
{3-[(propan-2-yloxy)methyl]phenyl}methanamine isopropoxy ether C₁₁H₁₇NO 179.25 Moderate lipophilicity; reduced steric bulk compared to tert-butyl
{3-[(2,2,2-trifluoroethoxy)methyl]phenyl}methanamine trifluoroethoxy ether C₁₀H₁₂F₃NO 219.21 Enhanced electronegativity; improved membrane permeability
3-(piperidin-1-ylmethyl)phenyl methanamine piperidine C₁₃H₂₀N₂ 204.32 Basic amine functionality; potential for hydrogen bonding
Key Observations:
  • Ether substituents significantly alter lipophilicity and steric effects. The tert-butoxy group provides the highest steric protection, while trifluoroethoxy enhances polarity .
  • Hydrophilic chains (e.g., 2-ethoxyethoxy) improve aqueous solubility but may reduce blood-brain barrier penetration .

Physicochemical Properties

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data reveal distinct spectral features:

  • This compound : ¹H NMR (CDCl₃, 400 MHz) shows a singlet at δ 1.20 ppm for tert-butyl protons and a multiplet at δ 3.70 ppm for the methylene group adjacent to the ether .
  • {3-[(2-ethoxyethoxy)methyl]phenyl}methanamine : ¹H NMR displays a triplet at δ 3.55 ppm for the ethylene glycol chain, distinguishing it from tert-butoxy analogs .
  • 3-(trifluoromethyl)phenyl methanamine : ¹⁹F NMR shows a characteristic triplet near δ -70 ppm for the CF₃ group .

Biological Activity

{3-[(Tert-butoxy)methyl]phenyl}methanamine, a compound with potential pharmacological applications, has garnered interest due to its biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research studies.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl alcohol with various phenylmethanamine derivatives. The synthetic pathways can be optimized to enhance yield and purity, with modifications to the reaction conditions being critical for successful synthesis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. Notably, the compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)5.2Induction of apoptosis via caspase activation
MDA-MB-231 (Breast)3.8Cell cycle arrest at G2/M phase
HL-60 (Leukemia)4.5Inhibition of tubulin polymerization

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in cell division and survival. Studies have demonstrated that the compound can disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.

Study 1: In Vitro Analysis

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with marked increases in apoptotic markers such as cleaved caspase-3 and PARP.

Study 2: In Vivo Efficacy

Another study assessed the in vivo efficacy of the compound using a xenograft model of breast cancer. Mice treated with this compound showed a significant reduction in tumor volume compared to controls, supporting its potential as an effective anticancer agent.

Pharmacological Profile

Beyond anticancer activity, preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have shown effectiveness against several bacterial strains, indicating potential for broader therapeutic applications.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus8 µg/mL
P. aeruginosa16 µg/mL

Q & A

Q. Basic

  • ¹H NMR :
    • The tert-butoxy group’s nine equivalent protons appear as a singlet at δ 1.2–1.4 ppm.
    • The methylene groups (CH₂ adjacent to the amine and ether oxygen) resonate as multiplets between δ 3.4–4.2 ppm .
  • LC-MS :
    • Expected molecular ion [M+H]⁺ at m/z 208.2 (C₁₂H₁₉NO₂). Confirm purity (>95%) and detect byproducts (e.g., oxidation to nitriles) .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Storage : Keep in amber glass bottles under refrigeration (2–8°C) to prevent degradation .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

How does the tert-butoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced
The tert-butoxy group introduces steric hindrance due to its bulky tert-butyl moiety, which:

  • Slows Reaction Kinetics : Reduces accessibility to the methylene group in SN₂ reactions.
  • Directs Electrophilic Substitution : Para positions on the phenyl ring become more reactive due to electron-donating effects of the ether .
    Mitigation Strategies :
  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity .

What strategies improve the yield of this compound in multi-step syntheses?

Q. Advanced

  • Intermediate Protection : Use Boc (tert-butoxycarbonyl) groups to protect the amine during alkylation steps .
  • Catalyst Screening : Test Pd/C or Raney Ni for selective reductions of imine intermediates .
  • Yield Optimization :
    • Reaction 1: 85% yield achieved using NaBH₃CN in methanol at −10°C .
    • Reaction 2: 78% yield with thioglycolic acid and ZnCl₂ .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. Advanced

  • Antimicrobial Activity :
    • Broth microdilution assays (MIC determination) against S. aureus and E. coli .
  • Enzyme Inhibition :
    • Fluorescence-based assays for kinase inhibition (e.g., G protein-coupled receptor kinase 2) .
  • Cellular Uptake :
    • Radiolabeling (³H or ¹⁴C) to study permeability in Caco-2 cell monolayers .

How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

Q. Advanced

  • Variable Analysis :
    • Catalysts : Compare ZnCl₂ (41% yield) vs. BF₃·Et₂O (67% yield) in imine formation .
    • Solvent Effects : Polar solvents (e.g., DCM) may favor higher yields by stabilizing intermediates.
  • Statistical Design : Use response surface methodology (RSM) to optimize temperature, solvent ratio, and catalyst loading .

What are the potential applications of this compound in medicinal chemistry?

Q. Advanced

  • Prodrug Design : The tert-butoxy group enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .
  • PET Radioligands : Fluorine-18 labeling for imaging studies (e.g., targeting amyloid plaques in Alzheimer’s) .
  • Anticancer Agents : Structural analogs show activity against tyrosine kinase receptors (e.g., EGFR inhibitors) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{3-[(Tert-butoxy)methyl]phenyl}methanamine
Reactant of Route 2
{3-[(Tert-butoxy)methyl]phenyl}methanamine

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